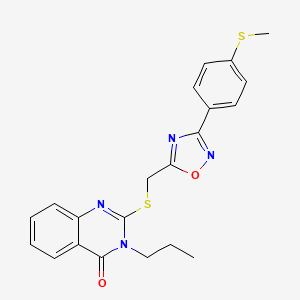
2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a synthetic compound known for its diverse range of applications in chemical, biological, and industrial fields. This compound, with its intricate structure, has attracted significant attention due to its potential in various scientific domains.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one generally involves multiple steps, starting from the respective quinazolinone and oxadiazole derivatives.
Formation of Oxadiazole Derivative: : The synthesis begins with the preparation of the 1,2,4-oxadiazole ring. This is typically achieved through the reaction of an appropriate thiosemicarbazide with a carboxylic acid or its derivative under cyclization conditions. Solvents such as ethanol and catalysts like polyphosphoric acid can be used.
Attachment to Phenyl Ring: : The 4-(methylthio)phenyl group is introduced to the oxadiazole ring via nucleophilic substitution reactions. Conditions often involve heating the reactants in a polar aprotic solvent like DMF (Dimethylformamide) with a base such as potassium carbonate.
Integration of Quinazolinone Moiety: : The oxadiazole-phenyl intermediate is then reacted with a quinazolinone derivative under conditions promoting nucleophilic attack, using reagents like sodium hydride in DMSO (Dimethyl sulfoxide).
Industrial Production Methods
While the above synthetic route is typical for laboratory-scale preparation, industrial production might involve streamlined, high-yield processes employing flow chemistry techniques, automated reactors, and continuous synthesis methodologies. These methods are designed to optimize the reaction conditions, increase efficiency, and ensure consistent product quality.
化学反应分析
Types of Reactions
The compound undergoes various chemical transformations:
Oxidation and Reduction: : It can participate in redox reactions, particularly at the sulfur atoms. Common oxidants include hydrogen peroxide and peracids, while reducing agents like lithium aluminum hydride can be used for reductions.
Substitution Reactions: : The compound is prone to nucleophilic substitutions at both the quinazolinone and oxadiazole rings due to the presence of electron-withdrawing groups.
Hydrolysis: : The oxadiazole ring can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the heterocyclic structure.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, peracids
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Solvents: : Dimethylformamide, ethanol, DMSO
Bases: : Potassium carbonate, sodium hydride
Major Products
Oxidation Products: : Sulfoxides, sulfones
Reduction Products: : Thiols, sulfides
Hydrolysis Products: : Carboxylic acids, amines
科学研究应用
2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one has diverse applications:
Chemistry: : Utilized as a precursor for synthesizing complex organic molecules and as a probe for studying chemical reactions involving heterocycles.
Biology: : Explored for its potential as a bioactive compound, especially in enzyme inhibition studies and as an antimicrobial agent.
Medicine: : Investigated for therapeutic potential due to its possible effects on biological targets, making it a candidate for drug discovery and development.
Industry: : Used in material science for the development of novel polymers and as an additive in specialty chemicals.
作用机制
The compound's mechanism of action is multifaceted, involving interactions with various molecular targets. Its key actions include:
Enzyme Inhibition: : The oxadiazole and quinazolinone moieties can interact with active sites of enzymes, inhibiting their activity.
Signal Modulation: : It may interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Receptor Binding: : Potential binding to receptors involved in biological regulation, modulating their activity.
相似化合物的比较
Compared to other compounds with similar structures, 2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one offers unique advantages:
Enhanced Activity: : The combination of quinazolinone and oxadiazole rings provides a robust framework for biological activity.
Versatility in Synthesis: : Its structure allows for modifications, leading to derivatives with tailored properties.
Similar Compounds
2-Phenylquinazolin-4(3H)-one: : Lacks the oxadiazole moiety, resulting in different chemical reactivity and biological activity.
4-Methylthio-1,2,4-oxadiazole: : While similar in the oxadiazole ring, it lacks the quinazolinone framework.
属性
IUPAC Name |
2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-3-12-25-20(26)16-6-4-5-7-17(16)22-21(25)29-13-18-23-19(24-27-18)14-8-10-15(28-2)11-9-14/h4-11H,3,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGFULRHRADXLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
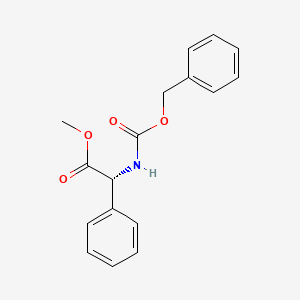
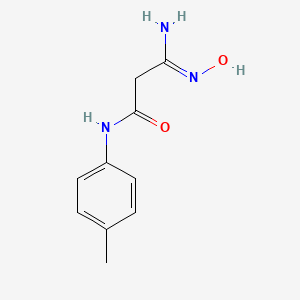

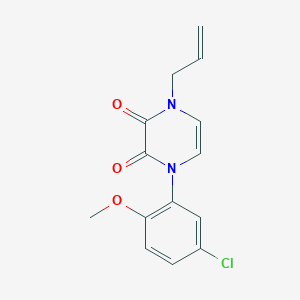
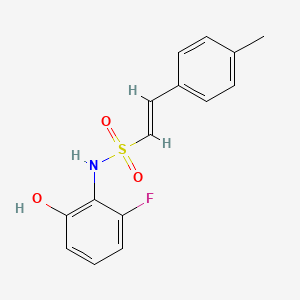
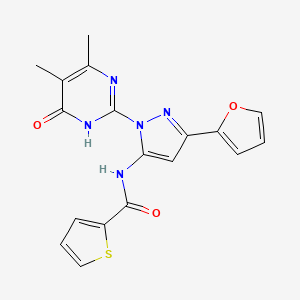
![N-{1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2386093.png)
![N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxybenzamide](/img/structure/B2386094.png)
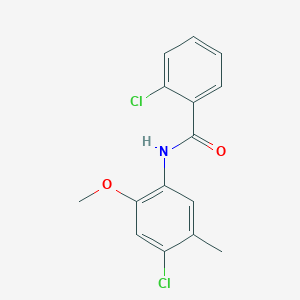

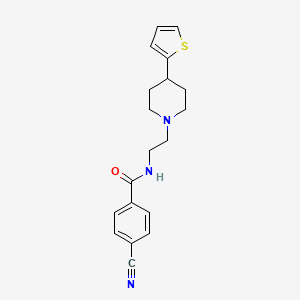
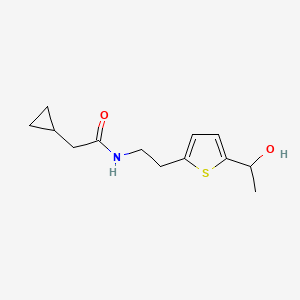
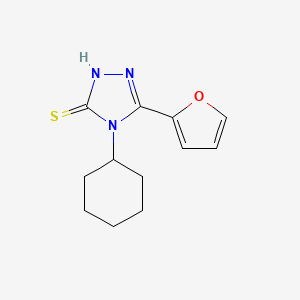
![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-methoxybenzenecarboxamide](/img/structure/B2386104.png)
